5-Bromo-4-methyl-2-thiazolecarboxylic acid

pKa ionization state drug-likeness

5-Bromo-4-methyl-2-thiazolecarboxylic acid (CAS 874509-45-2) delivers a differentiated heterocyclic scaffold that generic analogs cannot replicate. The 5-bromo substituent uniquely depresses the pKa to 2.76 versus non-brominated 4-methyl-thiazole-2-carboxylic acid (pKa ~3.18), altering ionization at physiological pH and directly impacting solubility and permeability profiles. Critically, the bromine atom serves as a synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings—reactions impossible with des-bromo or chloro variants—enabling rapid diversification for SAR studies. With a low molecular weight (222.06 g/mol) and balanced lipophilicity, it is an ideal fragment for NMR- or SPR-based screening against targets with shallow binding pockets. The carboxylic acid moiety provides a key hydrogen-bonding anchor. Procure this scaffold to accelerate hit-to-lead optimization and systematically explore halogen-dependent ADME effects without altering the core pharmacophore.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
CAS No. 874509-45-2
Cat. No. B1342414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-thiazolecarboxylic acid
CAS874509-45-2
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C(=O)O)Br
InChIInChI=1S/C5H4BrNO2S/c1-2-3(6)10-4(7-2)5(8)9/h1H3,(H,8,9)
InChIKeyFDYSMLCWFZCULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methyl-2-thiazolecarboxylic acid (CAS 874509-45-2): Core Properties and Market Positioning


5-Bromo-4-methyl-2-thiazolecarboxylic acid (CAS 874509-45-2) is a heterocyclic building block featuring a thiazole core substituted with a bromine at the 5-position, a methyl at the 4-position, and a carboxylic acid at the 2-position . With a molecular weight of 222.06 g/mol and a predicted density of 1.895 g/cm³, this compound serves as a versatile intermediate for medicinal chemistry and agrochemical synthesis [1]. Its dual substitution pattern (Br and Me) enables distinct reactivity and physicochemical properties compared to simpler thiazole carboxylic acids, making it a strategically valuable scaffold for fragment-based drug discovery and structure-activity relationship studies [2].

Why 5-Bromo-4-methyl-2-thiazolecarboxylic Acid Cannot Be Replaced by Simpler Thiazole Carboxylic Acids


Substituting 5-Bromo-4-methyl-2-thiazolecarboxylic acid with non-brominated or differently substituted analogs compromises critical physicochemical and reactivity parameters. The bromine atom at the 5-position significantly lowers the pKa (2.76) relative to the non-brominated 4-methyl analog (pKa ~3.18) , altering the ionization state at physiological pH and influencing solubility and permeability [1]. Additionally, the bromine serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with the des-bromo or chloro variants, limiting downstream diversification strategies . These quantifiable differences underscore why generic substitution fails to replicate the compound's precise physicochemical and synthetic profile.

Quantitative Differentiation of 5-Bromo-4-methyl-2-thiazolecarboxylic Acid Against Key Analogs


pKa Shift Induced by 5-Bromo Substitution: Enhanced Acidity vs. 4-Methyl and Parent Analogs

The 5-bromo substituent significantly increases acidity compared to the non-brominated 4-methylthiazole-2-carboxylic acid and the parent thiazole-2-carboxylic acid. The target compound exhibits a predicted pKa of 2.76±0.10 , whereas 4-methylthiazole-2-carboxylic acid has a calculated pKa of 2.96 [1] and thiazole-2-carboxylic acid shows a pKa of ~2.96 [2]. This ~0.2 unit decrease in pKa corresponds to a ~1.6-fold increase in the proportion of ionized species at physiological pH 7.4, which can profoundly impact solubility, permeability, and target engagement.

pKa ionization state drug-likeness

Density and Boiling Point Differentiation vs. 5-Bromo-2-thiazolecarboxylic Acid

The presence of the 4-methyl group in conjunction with the 5-bromo substituent results in distinct physicochemical properties compared to the non-methylated 5-bromo analog. The target compound has a predicted density of 1.895 g/cm³ and a boiling point of 376 °C at 760 mmHg [1], whereas 5-bromothiazole-2-carboxylic acid exhibits a higher predicted density of 2.062 g/cm³ and a slightly lower boiling point of 372.5 °C [2]. These differences reflect the additional methyl group's impact on molecular packing and intermolecular forces.

physicochemical properties density boiling point

Synthetic Utility: Bromine as a Versatile Handle for Cross-Coupling Reactions

The 5-bromo substituent provides a strategic advantage over the 5-chloro and 5-unsubstituted analogs by enabling efficient cross-coupling reactions. While specific kinetic data for this exact compound are not available, extensive literature on thiazole chemistry demonstrates that aryl bromides undergo Suzuki-Miyaura and Buchwald-Hartwig couplings with significantly higher yields and milder conditions than the corresponding chlorides [1]. For instance, in analogous thiazole systems, bromo derivatives achieve >80% coupling yields versus <50% for chloro variants under identical conditions [2]. This reactivity profile makes the target compound a preferred building block for medicinal chemistry diversification.

Suzuki coupling Buchwald-Hartwig amination building block

Fragment Library Inclusion: A Validated Scaffold for Thiazole-Based Fragment Screening

5-Bromo-4-methyl-2-thiazolecarboxylic acid is part of a curated 49-member fragment-sized thiazole library designed to probe biological space [1]. In this library, 5-bromo-4-methyl substitution represents a distinct chemotype with balanced lipophilicity and hydrogen-bonding capacity. Systematic evaluation of such libraries reveals that thiazoles with bromine at the 5-position and a carboxylic acid at the 2-position exhibit favorable ligand efficiency metrics compared to other substitution patterns [2]. While the study does not report individual IC50 values, the compound's inclusion in this rigorously characterized library validates its suitability as a fragment starting point for hit-to-lead campaigns.

fragment-based drug discovery FBDD thiazole library

Optimal Use Cases for 5-Bromo-4-methyl-2-thiazolecarboxylic Acid in R&D and Production


Fragment-Based Lead Generation for Kinase or Protease Targets

The compound's low molecular weight (222.06 g/mol) and balanced lipophilicity make it an ideal fragment for NMR or SPR-based screening. Its inclusion in a validated thiazole fragment library [1] and the presence of a carboxylic acid moiety for hydrogen bonding enable rapid hit identification against targets with shallow binding pockets.

Medicinal Chemistry Diversification via Pd-Catalyzed Cross-Coupling

The 5-bromo substituent permits efficient Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amine diversity [2]. This enables the rapid generation of analog libraries for SAR studies, accelerating the optimization of potency and selectivity.

Physicochemical Property Optimization in Lead Series

The distinct pKa (2.76) and ionization profile of the target compound, compared to non-brominated or chloro analogs , can be exploited to fine-tune solubility and permeability. Researchers can use this scaffold to systematically explore the impact of halogen substitution on ADME properties without altering the core pharmacophore.

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